Differential Recognition by DNA Glycosylases: SMUG1 Specificity for 5hmU vs. Uracil
5-Hydroxymethyluracil is a primary substrate for SMUG1 DNA glycosylase, whereas uracil is processed by both UNG and SMUG1. In Smug1 knockout mice, genomic 5hmU levels increased 26-fold compared to wild-type, while uracil levels remained unchanged [1]. This demonstrates that SMUG1 is the predominant enzyme responsible for 5hmU excision, while uracil excision is shared with UNG [2].
| Evidence Dimension | Genomic accumulation in glycosylase-deficient model |
|---|---|
| Target Compound Data | 26-fold increase in genomic 5hmU in Smug1-/- brain vs. wild-type |
| Comparator Or Baseline | Uracil: No significant accumulation in Smug1-/- mice |
| Quantified Difference | 5hmU accumulates 26-fold without SMUG1; uracil does not accumulate |
| Conditions | Mouse model, brain tissue, LC-MS/MS quantification |
Why This Matters
Selective SMUG1 substrate specificity necessitates the use of authentic 5hmU for accurate studies of DNA repair pathways and glycosylase activity.
- [1] Alsøe L, Sarno A, Carracedo S, Domanska D, Dingler F, Lirussi L, et al. Uracil Accumulation and Mutagenesis Dominated by Cytosine Deamination in CpG Dinucleotides in Mice Lacking UNG and SMUG1. Sci Rep. 2017 Aug 3;7(1):7199. doi: 10.1038/s41598-017-07314-5. PMID: 28775312. View Source
- [2] Kemmerich K, Dingler FA, Rada C, Neuberger MS. Germline ablation of SMUG1 DNA glycosylase causes loss of 5-hydroxymethyluracil- and UNG-backup uracil-excision activities and increases cancer predisposition of Ung-/-Msh2-/- mice. Nucleic Acids Res. 2012 Jul;40(13):6016-25. doi: 10.1093/nar/gks259. PMID: 22447450. View Source
